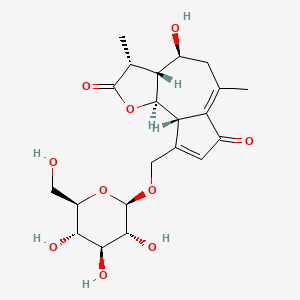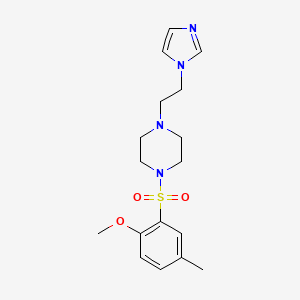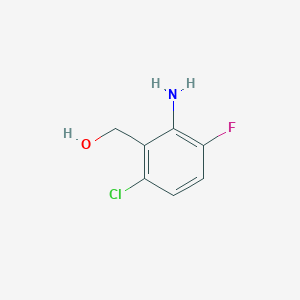![molecular formula C13H13ClFNO B2531299 2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide CAS No. 2411195-41-8](/img/structure/B2531299.png)
2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential therapeutic properties. In
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide is not fully understood, but it is thought to act through the inhibition of specific enzymes. The compound has been shown to inhibit the activity of certain kinases and phosphatases, which play important roles in a variety of cellular processes. Additionally, the compound has been shown to interact with specific proteins, suggesting that it may have a broader range of targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but early research suggests that the compound may have a range of effects on cellular processes. The compound has been shown to inhibit the activity of specific enzymes, which could have downstream effects on cellular signaling pathways. Additionally, the compound has been shown to have anti-inflammatory properties, which could be beneficial for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide in lab experiments is its well-established synthesis method. Additionally, the compound has been studied for a variety of scientific research applications, suggesting that it may have broad utility in the lab. However, there are also limitations to working with this compound, including its potential toxicity and the need for careful handling due to its reactive nature.
Zukünftige Richtungen
There are many potential future directions for research on 2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide. One area of interest is further exploration of its potential as a therapeutic agent for the treatment of various diseases. Additionally, research could focus on the compound's potential as a tool for chemical biology research, particularly in the study of protein-protein interactions. Finally, further investigation into the compound's mechanism of action and its effects on cellular processes could provide valuable insights into its potential utility in the lab and in the clinic.
Synthesemethoden
The synthesis of 2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide involves the reaction of 4-fluorocyclopropene with N-chlorosuccinimide to produce 2-chloro-4-fluorocyclopropenylidene succinimide. This intermediate is then reacted with N-(prop-2-yn-1-yl)propanamide to produce the final compound. The synthesis of this compound has been well-established in the literature and is relatively straightforward.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide has been studied for a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to have anti-inflammatory properties and may also have anticancer activity through the inhibition of specific enzymes. Additionally, the compound has been studied for its potential as a tool for chemical biology research, particularly in the study of protein-protein interactions.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO/c1-6(14)13(17)16-12-10-5-7-4-8(15)2-3-9(7)11(10)12/h2-4,6,10-12H,5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHYGHOTNNQONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C2C1C3=C(C2)C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(2,5-dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2531217.png)



![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(o-tolyl)ethanone](/img/structure/B2531225.png)
![4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2531227.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one](/img/structure/B2531230.png)
![ethyl 2-(2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2531232.png)

![(4-(4-bromophenyl)-6-chloro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2531234.png)
![5-bromo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2531236.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2531239.png)